REACTION_CXSMILES
|
[C-:1]#[N:2].[Na+].Br[CH2:5][C:6]1[CH:11]=[CH:10][C:9]([S:12][C:13]([F:16])([F:15])[F:14])=[CH:8][CH:7]=1>CS(C)=O>[F:14][C:13]([F:16])([F:15])[S:12][C:9]1[CH:10]=[CH:11][C:6]([CH2:5][C:1]#[N:2])=[CH:7][CH:8]=1 |f:0.1|
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
14.3 g
|
Type
|
reactant
|
Smiles
|
BrCC1=CC=C(C=C1)SC(F)(F)F
|
Name
|
ice water
|
Quantity
|
75 (± 25) mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The heat is removed
|
Type
|
TEMPERATURE
|
Details
|
never raises the temperature above 75° C
|
Type
|
CUSTOM
|
Details
|
The red-colored reaction
|
Type
|
TEMPERATURE
|
Details
|
is heated to 90°-95° C. for about 45 minutes
|
Duration
|
45 min
|
Type
|
EXTRACTION
|
Details
|
The aqueous suspension is extracted with several portions of ether which
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC(SC1=CC=C(C=C1)CC#N)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.7 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 84.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |